Cas no 1401425-40-8 (1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride)
1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine dihydrochloride
- 1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine dihydrochloride
- 1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride
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- MDL: MFCD22421959
- Inchi: 1S/C9H12ClFN4.2ClH/c10-9-13-5-7(11)8(14-9)15-3-1-6(12)2-4-15;;/h5-6H,1-4,12H2;2*1H
- InChI Key: FACMWULDOGJGOS-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C(=N1)N1CCC(CC1)N)F.Cl.Cl
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 210
- Topological Polar Surface Area: 55
1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C062335-100mg |
1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride |
1401425-40-8 | 100mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C062335-250mg |
1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride |
1401425-40-8 | 250mg |
$ 380.00 | 2022-06-06 | ||
| TRC | C062335-500mg |
1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride |
1401425-40-8 | 500mg |
$ 600.00 | 2022-06-06 | ||
| Matrix Scientific | 077595-500mg |
1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine dihydrochloride |
1401425-40-8 | 500mg |
$336.00 | 2023-09-06 | ||
| Chemenu | CM502386-1g |
1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-aminedihydrochloride |
1401425-40-8 | 97% | 1g |
$396 | 2023-02-02 | |
| Ambeed | A254870-1g |
1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine dihydrochloride |
1401425-40-8 | 97% | 1g |
$400.0 | 2024-04-24 |
1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride Suppliers
1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride Related Literature
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Additional information on 1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride
Introduction to 1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride (CAS No. 1401425-40-8)
1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride, identified by its Chemical Abstracts Service (CAS) number 1401425-40-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both chloro and fluoro substituents on the pyrimidine ring, as well as the piperidine amine moiety, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of 1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride involve meticulous chemical methodologies that ensure high purity and yield. The process typically involves multi-step reactions, including nucleophilic substitution, condensation, and salt formation, which are optimized to maximize the efficiency of the synthesis. The dihydrochloride salt form enhances the stability and solubility of the compound, making it more suitable for further pharmaceutical development.
In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors targeting various disease pathways. Pyrimidine-based compounds, such as 1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride, have emerged as promising candidates due to their ability to interact with biological targets at the molecular level. The chloro and fluoro substituents on the pyrimidine ring not only influence the electronic properties of the molecule but also enhance its binding affinity to specific enzymes and receptors.
One of the most compelling aspects of 1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride is its potential application in oncology research. Pyrimidine derivatives have been extensively studied for their role in inhibiting kinases and other enzymes involved in cancer cell proliferation. Preclinical studies have demonstrated that compounds with similar structural motifs can disrupt critical signaling pathways in tumor cells, leading to apoptosis or growth inhibition. The presence of both chloro and fluoro groups in 1-(2-Chloro-5-fluoropyrimidin-4-amine Dihydrochloride) suggests that it may exhibit enhanced selectivity for cancer-specific targets, thereby minimizing off-target effects.
Moreover, the piperidine amine moiety in this compound contributes to its bioavailability and pharmacokinetic properties. Piperidine derivatives are known for their favorable solubility and metabolic stability, which are essential factors for drug development. The dihydrochloride salt form further improves these characteristics by enhancing water solubility, allowing for easier formulation into injectable or oral dosage forms.
Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of 1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride with biological targets with high accuracy. Molecular docking studies have revealed that this compound can bind effectively to various protein kinases, including those overexpressed in resistant cancer cell lines. These findings provide a strong rationale for further investigating 1-(2-Chloro-5-fluoropyrimidin-4-amine Dihydrochloride) as a lead compound for developing novel anticancer agents.
The role of fluorine atoms in pharmaceutical compounds cannot be overstated. Fluorine substitution can significantly alter the pharmacological properties of a molecule by affecting its metabolic stability, lipophilicity, and binding affinity. In 1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-aminedihydrochloride, the fluorine atom at position 5 of the pyrimidine ring likely contributes to its ability to resist enzymatic degradation, thereby prolonging its biological activity. This characteristic is particularly valuable in drug development, where long half-life is often desired to improve patient compliance.
Another area where 1-(2-Chloro-pyrimidinyloxy-piperidine amine dihydrochloride CAS 1401425408) shows promise is in antiviral research. Pyrimidine derivatives have been explored as inhibitors of viral replication enzymes such as reverse transcriptase and polymerase. The structural features of this compound make it a candidate for developing new antiviral drugs that can overcome existing resistance mechanisms. Preliminary studies have indicated that derivatives of this class can inhibit viral protease activity without significant toxicity to host cells.
The synthesis of 1-(2-Chloro-pyrimidinyloxy-piperidine amine dihydrochloride CAS 1401425408) also involves considerations of stereochemistry. The piperidine ring exists in two enantiomeric forms, which can have different biological activities due to their interaction with chiral biological targets. Researchers have employed chiral resolution techniques to isolate pure enantiomers, ensuring that subsequent pharmacological studies are conducted with well-defined stereochemical purity.
In conclusion, 1-(2-Chloro-pyrimidinyloxy-piperidine amine dihydrochloride CAS 1401425408) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications. Its unique structural features, combined with promising preclinical data, make it a valuable candidate for further development in oncology and antiviral therapies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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